Cas no 613656-16-9 (4-(2-Chlorophenoxy)benzoic acid)
4-(2-Chlorophenoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Chlorophenoxy)benzoic acid
- 4-(2-Chloro-phenoxy)benzoic acid
- 4PBD-S02-0
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- MDL: MFCD03840159
- Inchi: 1S/C13H9ClO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16)
- InChI Key: MVCATMWWLOULMN-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1OC1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 248.02400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
Experimental Properties
- Color/Form: Solid
- PSA: 46.53000
- LogP: 3.83050
4-(2-Chlorophenoxy)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
4-(2-Chlorophenoxy)benzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(2-Chlorophenoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096442-1g |
4-(2-Chlorophenoxy)benzoic acid |
613656-16-9 | 95% | 1g |
$400.00 | 2023-09-01 | |
| TRC | C428185-10mg |
4-(2-Chlorophenoxy)benzoic acid |
613656-16-9 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | C428185-25mg |
4-(2-Chlorophenoxy)benzoic acid |
613656-16-9 | 25mg |
$75.00 | 2023-05-18 | ||
| TRC | C428185-50mg |
4-(2-Chlorophenoxy)benzoic acid |
613656-16-9 | 50mg |
$87.00 | 2023-05-18 | ||
| TRC | C428185-100mg |
4-(2-Chlorophenoxy)benzoic acid |
613656-16-9 | 100mg |
$98.00 | 2023-05-18 | ||
| AstaTech | AR1913-0.25/G |
4-(2-CHLOROPHENOXY)BENZOIC ACID |
613656-16-9 | 95% | 0.25g |
$294 | 2023-09-16 | |
| AstaTech | AR1913-1/G |
4-(2-CHLOROPHENOXY)BENZOIC ACID |
613656-16-9 | 95% | 1g |
$587 | 2023-09-16 | |
| AstaTech | AR1913-5/G |
4-(2-CHLOROPHENOXY)BENZOIC ACID |
613656-16-9 | 95% | 5g |
$1760 | 2023-09-16 | |
| eNovation Chemicals LLC | Y1245868-250mg |
4-(2-Chlorophenoxy)benzoic acid |
613656-16-9 | 95% | 250mg |
$545 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245868-1g |
4-(2-Chlorophenoxy)benzoic acid |
613656-16-9 | 95% | 1g |
$1015 | 2024-06-06 |
4-(2-Chlorophenoxy)benzoic acid Suppliers
4-(2-Chlorophenoxy)benzoic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 4-(2-Chlorophenoxy)benzoic acid
4-(2-Chlorophenoxy)benzoic Acid (CAS 613656-16-9): Properties, Applications, and Market Insights
4-(2-Chlorophenoxy)benzoic acid (CAS 613656-16-9) is a specialized organic compound with growing interest in pharmaceutical and agrochemical research. This chlorinated aromatic acid derivative exhibits unique chemical properties that make it valuable for various industrial applications. With the increasing demand for fine chemicals and intermediates, understanding this compound's characteristics becomes essential for researchers and manufacturers alike.
The molecular structure of 4-(2-Chlorophenoxy)benzoic acid combines a benzoic acid moiety with a 2-chlorophenoxy substituent, creating a versatile building block for synthesis. Recent studies highlight its potential as a precursor in developing novel pharmaceutical compounds, particularly in the field of non-steroidal anti-inflammatory drugs (NSAIDs). The compound's moderate polarity and good thermal stability contribute to its utility in various chemical processes.
In the current market landscape, 4-(2-Chlorophenoxy)benzoic acid has gained attention due to the growing need for specialty chemicals in drug development. Pharmaceutical companies are actively searching for new chemical entities with improved bioavailability and reduced side effects, making this compound an interesting candidate for further investigation. The global market for pharmaceutical intermediates is projected to grow significantly, with CAS 613656-16-9 potentially playing a role in this expansion.
From a synthetic chemistry perspective, 4-(2-Chlorophenoxy)benzoic acid offers several advantages. Its crystalline nature facilitates purification processes, while its moderate solubility in common organic solvents makes it practical for various reaction conditions. Researchers have explored its use in creating liquid crystal materials and advanced polymer additives, demonstrating the compound's versatility beyond pharmaceutical applications.
The environmental fate of 4-(2-Chlorophenoxy)benzoic acid has become a topic of interest among regulatory agencies and sustainability-focused organizations. Recent studies investigate its biodegradation pathways and ecotoxicological profile, addressing growing concerns about green chemistry principles. These investigations align with current trends in environmentally friendly chemical production and sustainable manufacturing practices.
Analytical characterization of CAS 613656-16-9 typically involves advanced techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound's purity and quality, which are critical factors for its application in sensitive processes. The development of reliable analytical methods for this compound has become increasingly important as its commercial applications expand.
In the context of intellectual property, several patents have emerged involving 4-(2-Chlorophenoxy)benzoic acid derivatives. These patents cover various applications ranging from medicinal chemistry to material science, reflecting the compound's broad utility. The growing patent activity suggests that CAS 613656-16-9 may play a significant role in future technological developments.
Supply chain considerations for 4-(2-Chlorophenoxy)benzoic acid have evolved with the increasing globalization of chemical manufacturing. Quality control measures, including strict purity standards and batch-to-batch consistency, have become paramount for suppliers. The compound's storage stability and handling requirements are also important factors for potential users to consider.
Future research directions for 4-(2-Chlorophenoxy)benzoic acid may explore its potential in drug delivery systems and bioconjugation chemistry. The compound's structural features make it an attractive candidate for developing targeted therapeutics and diagnostic agents. As the pharmaceutical industry continues to seek innovative chemical scaffolds, CAS 613656-16-9 and its derivatives may gain further prominence.
For researchers working with 4-(2-Chlorophenoxy)benzoic acid, understanding its structure-activity relationships is crucial. The compound's electronic properties and steric effects influence its reactivity and potential biological activities. These characteristics make it a valuable tool for medicinal chemistry optimization and molecular design studies.
In conclusion, 4-(2-Chlorophenoxy)benzoic acid (CAS 613656-16-9) represents an important chemical intermediate with diverse applications across multiple industries. Its unique properties and growing commercial relevance position it as a compound worthy of continued research and development. As scientific understanding of this molecule deepens, new opportunities for its utilization in advanced materials and therapeutic agents are likely to emerge.
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